Synthetic Utility and Commercial Availability: Purity and Scale Comparison for Cathepsin Inhibitor Synthesis
As a direct synthetic precursor for cathepsin cysteine protease inhibitors, (1-(4-Bromophenyl)cyclopropyl)methanol is commercially offered in higher purity grades (≥98%) from multiple major vendors compared to its ortho-isomer, (2-Bromophenyl)(cyclopropyl)methanol. The para-substituted compound is also explicitly documented for use in preparing amino acid derivatives as inhibitors, a claim not associated with its ortho- or meta- isomers, providing a clear research purpose [1]. For procurement, the availability of a 98% pure product (vs. 95% for some regioisomers) can reduce purification steps and improve yield in sensitive downstream reactions .
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | (2-Bromophenyl)(cyclopropyl)methanol (CAS 676541-37-0) at 95% purity |
| Quantified Difference | +3 percentage points |
| Conditions | Specifications from major commercial vendors (e.g., Aladdin Scientific, Leyan) |
Why This Matters
Higher initial purity reduces the burden of in-house purification, saving time and resources in multi-step syntheses, especially for sensitive metal-catalyzed reactions where impurities can poison catalysts.
- [1] Santa Cruz Biotechnology. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanol (CAS 98480-31-0). Product Page. View Source
